Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl-
Overview
Description
Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- is an organic compound with the molecular formula C14H12O3 It is a derivative of ethanone, where the phenyl group is substituted with a 3-hydroxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- typically involves the reaction of 3-hydroxyphenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- can be achieved through a similar synthetic route but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-(3-hydroxyphenoxy)-1-phenylethanone.
Reduction: Formation of 2-(3-hydroxyphenoxy)-1-phenylethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-(4-hydroxyphenoxy)-1-phenyl-
- Ethanone, 2-(2-hydroxyphenoxy)-1-phenyl-
- Ethanone, 2-(3-methoxyphenoxy)-1-phenyl-
Uniqueness
Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- is unique due to the position of the hydroxyl group on the phenoxy ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-hydroxyphenoxy)-1-phenylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-7-4-8-13(9-12)17-10-14(16)11-5-2-1-3-6-11/h1-9,15H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIQLKNMDJWEAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475332 | |
Record name | Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-22-4 | |
Record name | Ethanone, 2-(3-hydroxyphenoxy)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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